3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the amine group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
- 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine
- 3-(2,5-Difluorophenyl)-1-phenylpropan-1-amine
Uniqueness
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C11H15F2N |
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Molecular Weight |
199.24 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5H,6-7,14H2,1-2H3 |
InChI Key |
XVTJAQNSAQSQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)F)F)CN |
Origin of Product |
United States |
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